molecular formula C12H8N2O B11899949 2-(Naphthalen-1-YL)-1,3,4-oxadiazole CAS No. 64001-71-4

2-(Naphthalen-1-YL)-1,3,4-oxadiazole

Cat. No.: B11899949
CAS No.: 64001-71-4
M. Wt: 196.20 g/mol
InChI Key: MJQNQKYYOCSNKD-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-YL)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This compound is notable for its unique structure, which includes a naphthalene moiety attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-YL)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of naphthalene-1-carboxylic acid hydrazide with a suitable reagent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-1-YL)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,4-dione derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into corresponding amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Naphthalene-1,4-dione derivatives.

    Reduction: Amines or other reduced forms of the oxadiazole ring.

    Substitution: Various substituted naphthalene or oxadiazole derivatives.

Scientific Research Applications

2-(Naphthalen-1-YL)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-YL)-1,3,4-oxadiazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, in antimicrobial applications, it may disrupt cell wall synthesis or interfere with DNA replication. In electronic applications, its mechanism involves the efficient transfer of electrons or holes, contributing to its performance in devices like OLEDs.

Comparison with Similar Compounds

2-(Naphthalen-1-YL)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives and naphthalene-containing compounds:

    Similar Compounds:

Uniqueness:

  • The presence of the naphthalene moiety in this compound imparts unique electronic and steric properties, making it particularly useful in applications requiring specific electronic characteristics or interactions with biological targets.

Properties

CAS No.

64001-71-4

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

2-naphthalen-1-yl-1,3,4-oxadiazole

InChI

InChI=1S/C12H8N2O/c1-2-6-10-9(4-1)5-3-7-11(10)12-14-13-8-15-12/h1-8H

InChI Key

MJQNQKYYOCSNKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=CO3

Origin of Product

United States

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